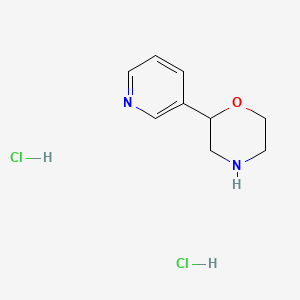

2-(Pyridin-3-yl)morpholine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyridin-3-ylmorpholine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;;/h1-3,6,9,11H,4-5,7H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXSISUJWGOIHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90533-86-1 | |

| Record name | 2-(pyridin-3-yl)morpholine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(Pyridin-3-yl)morpholine Dihydrochloride

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. 2-(Pyridin-3-yl)morpholine dihydrochloride (CAS: 90533-86-1) has emerged as a highly versatile small molecule scaffold[1]. Characterized by its unique fusion of a morpholine ring and a pyridine moiety, this compound serves as a critical pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and nicotinic receptor ligands[1]. As a Senior Application Scientist, I have structured this guide to provide an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven, self-validating protocols for its synthesis and analytical characterization.

Physicochemical Profiling & Structural Data

Accurate stoichiometric calculations and formulation strategies rely on precise physicochemical data. The dihydrochloride salt form significantly alters the molecular weight and solubility profile compared to its free base counterpart[1].

Below is a summarized table of the quantitative physicochemical data for this compound:

| Property | Value |

| Chemical Name | 2-(Pyridin-3-yl)morpholine dihydrochloride |

| CAS Registry Number | 90533-86-1[1] |

| Linear Formula | C₉H₁₄Cl₂N₂O (or C₉H₁₂N₂O · 2HCl)[2] |

| Molecular Weight | 237.12 g/mol [1] |

| Free Base Mass | 164.21 g/mol |

| Physical State | White to off-white crystalline solid[1] |

| Aqueous Solubility | High (Facilitated by the dihydrochloride salt)[1] |

Mechanistic Rationale in Drug Design

The architectural design of 2-(Pyridin-3-yl)morpholine dihydrochloride is not accidental; it is a calculated integration of functional groups designed to maximize biological efficacy.

-

The Pyridine Moiety: Acting as a classical bioisostere for benzene, the pyridine ring introduces a nitrogen atom that serves as a potent hydrogen-bond acceptor. This influences the molecule's biological activity and interaction with various target receptors[1].

-

The Morpholine Ring: The incorporation of morpholine contributes heavily to the compound's potential as a pharmacophore[1]. The oxygen atom reduces the basicity of the adjacent amine compared to piperidine, improving metabolic stability, while still providing a vector for target binding.

-

The Dihydrochloride Salt (Causality of Choice): Why synthesize the dihydrochloride salt instead of isolating the free base? Free base morpholines are often volatile oils or low-melting solids that are highly susceptible to aerial oxidation and carbon dioxide absorption. The dihydrochloride form indicates that two hydrochloride ions are associated with the core[1]. This dual protonation guarantees a stable, weighable crystalline solid and ensures rapid, complete dissolution in aqueous assay buffers, which is a critical parameter for in vitro screening[1].

Figure 1: Logical relationship of structural moieties contributing to biological activity.

Experimental Protocol: De Novo Synthesis & Salt Formation

To ensure high purity and yield, the synthesis of 2-(Pyridin-3-yl)morpholine dihydrochloride requires strict environmental and pH control. The following step-by-step methodology outlines a robust, self-validating synthetic route.

Step 1: α-Bromination of 3-Acetylpyridine Dissolve 3-acetylpyridine (1.0 eq) in 33% HBr in acetic acid. Slowly add bromine (1.05 eq) dropwise at 0°C, then heat the mixture to 60°C for 2 hours. This generates the highly reactive 2-bromo-1-(pyridin-3-yl)ethanone intermediate.

Step 2: Alkylation React the crude α-bromoketone with N-benzyl-2-aminoethanol (1.1 eq) in the presence of potassium carbonate (K₂CO₃) in acetonitrile. Stir at room temperature for 12 hours to form the amino-alcohol intermediate.

Step 3: Reduction and Cyclization Reduce the ketone intermediate to the corresponding alcohol using NaBH₄ (1.5 eq) in methanol at 0°C. Following workup, induce cyclization by activating the hydroxyl group with methanesulfonyl chloride (MsCl, 1.2 eq) and triethylamine (Et₃N, 2.5 eq) in dichloromethane at 0°C to room temperature, yielding N-benzyl-2-(pyridin-3-yl)morpholine.

Step 4: N-Debenzylation Subject the N-benzyl intermediate to hydrogenolysis using H₂ gas (1 atm) and a 10% Pd/C catalyst in methanol. Stir for 6 hours at room temperature. Filter through Celite to yield the 2-(Pyridin-3-yl)morpholine free base.

Step 5: Dihydrochloride Salt Formation (Self-Validating Step) Dissolve the purified free base in anhydrous ethanol. Slowly add exactly 2.2 equivalents of 2.0 M HCl in diethyl ether at 0°C. Causality & Validation: The use of exactly 2.2 equivalents ensures complete protonation of both the pyridine and morpholine nitrogens without causing acid-catalyzed degradation. The anhydrous ether lowers the dielectric constant of the solvent system, driving the immediate precipitation of the dihydrochloride salt. This visually validates the reaction completion as a white crystalline solid forms. Filter, wash with cold ether, and dry under vacuum.

Figure 2: De novo synthetic workflow and salt formation for 2-(Pyridin-3-yl)morpholine dihydrochloride.

Analytical Validation and Quality Control

To guarantee the integrity of the synthesized compound and confirm the dihydrochloride stoichiometry (as opposed to a monohydrochloride mix), the following self-validating analytical workflow must be employed:

-

Elemental Analysis (CHNCl): This is the gold standard for salt validation. The theoretical mass percentages for C₉H₁₄Cl₂N₂O are C (45.59%), H (5.95%), N (11.81%), and Cl (29.90%). Deviations greater than ±0.4% indicate incomplete salt formation or hygroscopic water absorption.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI) will strip the HCl salts, showing the expected m/z for the free base [M+H]⁺ at 165.1.

-

¹H NMR (D₂O): Utilizing deuterium oxide prevents the exchange of the hydrochloride protons while allowing observation of the downfield shift in the morpholine aliphatic region (~3.0-4.5 ppm) and the pyridine aromatic region (~7.5-8.8 ppm), confirming the protonation of both basic nitrogen centers.

References

- CAS 90533-86-1: 2-(pyridin-3-yl)morpholine dihydrochloride - CymitQuimica. CymitQuimica.

- 2-(pyridin-3-yl)morpholine dihydrochloride | 90533-86-1 - Sigma-Aldrich. Sigma-Aldrich.

- 2-(pyridin-3-yl)morpholine dihydrochloride | 90533-86-1. ChemicalBook.

Sources

An In-depth Technical Guide to the Isomeric Distinction of 2-(Pyridin-3-yl) and 4-(Pyridin-3-yl) Morpholine for Advanced Drug Development

Abstract

In the landscape of medicinal chemistry, positional isomerism represents a critical variable that can profoundly dictate the pharmacological and pharmacokinetic profile of a drug candidate. The morpholine scaffold, a privileged structure in drug design, is frequently utilized to enhance aqueous solubility, metabolic stability, and target engagement.[1][2] When coupled with the versatile pyridine ring, a common pharmacophore, the resulting pyridinyl-morpholine core offers a rich design space. This technical guide provides an in-depth comparative analysis of two key positional isomers: 2-(Pyridin-3-yl)morpholine and 4-(Pyridin-3-yl)morpholine. We will dissect the fundamental differences in their chemical structure, physicochemical properties, synthetic accessibility, and the consequent implications for structure-activity relationships (SAR) and drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the nuanced properties of these isomers in their discovery programs.

The Critical Role of Isomerism: A Structural Overview

The distinction between 2-(Pyridin-3-yl)morpholine and 4-(Pyridin-3-yl)morpholine lies in the point of attachment between the two heterocyclic rings. This seemingly subtle change fundamentally alters the molecule's three-dimensional geometry, electronic distribution, and chemical reactivity.

-

4-(Pyridin-3-yl)morpholine: In this isomer, the morpholine nitrogen atom forms a C-N bond with the C4 position of the pyridine ring. This creates an N-aryl morpholine structure. The molecule is achiral, and the morpholine ring acts as a substituent on the pyridine core.

-

2-(Pyridin-3-yl)morpholine: Here, a C-C bond connects the C2 position of the morpholine ring to the C3 position of the pyridine ring. This results in a C-aryl morpholine structure. Critically, the C2 carbon of the morpholine ring becomes a chiral center, meaning this isomer exists as a pair of enantiomers (R and S).[3]

The presence of chirality in the 2-substituted isomer is a paramount consideration in drug development, as enantiomers often exhibit different pharmacological activities and metabolic fates.

Caption: Chemical structures of the N-Aryl and C-Aryl isomers.

Comparative Physicochemical Properties

The difference in the linkage atom (Carbon vs. Nitrogen) directly impacts key physicochemical properties that govern a molecule's "drug-likeness," including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | 2-(Pyridin-3-yl)morpholine | 4-(Pyridin-3-yl)morpholine | Rationale for Difference |

| Molecular Formula | C₉H₁₂N₂O | C₉H₁₂N₂O | Isomers share the same molecular formula. |

| Molecular Weight | 164.20 g/mol | 164.20 g/mol | Isomers have identical molecular weights. |

| CAS Number | 90533-86-1 (dihydrochloride)[3] | 92670-29-6[4] | Unique identifiers for each distinct chemical entity. |

| Predicted pKa (Most Basic) | ~7.4 - 8.5 | ~5.0 - 5.5 | The morpholine nitrogen in the 2-isomer is a secondary amine, retaining its basicity. In the 4-isomer, the nitrogen is part of an N-aryl system, significantly reducing its basicity due to electron delocalization with the pyridine ring. The pyridine nitrogen remains the most basic site. |

| Predicted XLogP3 | -0.1 to 0.5 | 0.6 to 1.0 | The 2-isomer is generally more polar due to the exposed, basic secondary amine. The 4-isomer is more lipophilic as the polar N-H bond is replaced by a C-N bond to an aromatic ring. |

| Topological Polar Surface Area (TPSA) | ~34 Ų[5] | ~25 Ų[6] | The presence of the N-H group in the 2-isomer contributes more to the TPSA compared to the tertiary amine in the 4-isomer. |

| Chirality | Yes (one chiral center) | No | The C2 position of the morpholine ring in the 2-isomer is a stereocenter. |

Note: Predicted values are derived from computational models and may vary slightly between different algorithms. They are presented for comparative purposes.

The most striking difference is in the basicity (pKa). The higher pKa of 2-(pyridin-3-yl)morpholine suggests it will be significantly more protonated at physiological pH (7.4). This has profound implications for its solubility, cell permeability, and potential for off-target interactions with ion channels. In contrast, the lower basicity of the 4-isomer makes it less likely to carry a positive charge, which can favor passive diffusion across biological membranes.

Isomer-Specific Synthetic Strategies

The distinct structural nature of each isomer necessitates entirely different synthetic approaches. The choice of synthesis is critical for efficiency, scalability, and, in the case of the 2-isomer, stereochemical control.

Synthesis of 4-(Pyridin-3-yl)morpholine: N-Arylation

The formation of the C-N bond between an aromatic ring and an amine is most effectively achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination is the industry standard for this transformation due to its high functional group tolerance, broad substrate scope, and relatively mild reaction conditions.[7][8]

Caption: Workflow for the synthesis of 4-(Pyridin-3-yl)morpholine.

Experimental Protocol: Buchwald-Hartwig Amination

-

Vessel Preparation: To a dry, inert-atmosphere glovebox or a Schlenk flask, add the palladium catalyst (e.g., Pd(dba)₂, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.0 mol%).

-

Reagent Addition: Add a strong base (e.g., sodium tert-butoxide, 2.0 equiv.) and an anhydrous aprotic solvent such as toluene.

-

Substrate Introduction: Stir the mixture for 5 minutes at room temperature, then add 3-bromopyridine (1.0 equiv.) and morpholine (1.5 equiv.).

-

Reaction: Heat the mixture to reflux (approx. 110°C) for 6-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure 4-(pyridin-3-yl)morpholine.[9]

Self-Validation: The success of the reaction is validated by the complete consumption of the aryl halide starting material and the appearance of a single major product with the expected mass in LC-MS analysis. Final structure confirmation is achieved via ¹H and ¹³C NMR spectroscopy.

Synthesis of 2-(Pyridin-3-yl)morpholine: Photocatalytic Annulation

Constructing the C-C bond at the C2 position of the morpholine ring is more complex and often requires multi-step sequences. Modern photocatalytic methods offer an elegant and direct approach, enabling the diastereoselective synthesis of 2-aryl morpholines from readily available starting materials.[10][11]

Caption: Workflow for the synthesis of 2-(Pyridin-3-yl)morpholine.

Experimental Protocol: Photocatalytic Annulation

-

Imine Formation: In a round-bottom flask, combine pyridine-3-carbaldehyde (1.0 equiv.) and a suitable amino alcohol such as 2-(benzyloxy)ethan-1-amine (1.0 equiv.) neat. Stir at room temperature until quantitative formation of the imine is confirmed (e.g., by NMR of an aliquot).

-

Reaction Setup: In a separate vial, add the pre-formed imine (1.0 equiv.), a photocatalyst (e.g., an Iridium-based catalyst, 5 mol%), a Lewis acid (e.g., CuBr, 20 mol%), a Brønsted acid (e.g., triflic acid, 1.0 equiv.), and an anhydrous solvent (e.g., 1,2-dichloroethane).

-

Irradiation: Irradiate the stirred reaction mixture with blue LEDs at room temperature for 12-24 hours. Monitor the reaction for completion by LC-MS.

-

Workup: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract with an organic solvent like dichloromethane.

-

Purification & Deprotection: Dry and concentrate the organic phase. Purify the resulting substituted morpholine via column chromatography. If a protecting group like benzyl was used on the amino alcohol nitrogen, it may need to be removed in a subsequent step (e.g., via hydrogenolysis) to yield the final product.

Self-Validation: This protocol's success hinges on the formation of the cyclized product, confirmed by mass spectrometry. The diastereoselectivity can be assessed using NMR. The final structure is confirmed after purification and any necessary deprotection steps.

Pharmacological & Structure-Activity Relationship (SAR) Implications

The isomeric difference creates two distinct pharmacophores with different shapes, electronics, and hydrogen bonding capabilities, leading to divergent SAR.

Caption: Logical relationships between isomeric structure and pharmacological implications.

Key Differentiators for Drug Design:

-

Stereochemistry and 3D Shape: The most significant difference is the chirality of the 2-isomer. Biological targets are chiral, and it is highly probable that one enantiomer will have significantly higher potency or a different activity profile than the other. This necessitates stereospecific synthesis or chiral separation, adding complexity but also offering the potential for improved therapeutic index. The 4-isomer, being achiral and relatively flat, interacts with targets in a fundamentally different way.

-

Hydrogen Bonding Potential: The secondary amine (N-H) in the 2-isomer can act as a crucial hydrogen bond donor. This interaction is absent in the 4-isomer. Conversely, the oxygen atom in both isomers can act as a hydrogen bond acceptor. The ability to form a hydrogen bond as a donor is often a key interaction for high-affinity binding to protein targets like kinases.[12]

-

Exit Vectors and Derivatization: In the 4-isomer, the morpholine ring is a terminal group. Further chemical modification would likely focus on the remaining positions of the pyridine ring. In the 2-isomer, the morpholine nitrogen is available for substitution (e.g., N-alkylation), providing an additional, flexible vector for exploring the chemical space around a binding pocket. This is a common strategy to modulate potency and pharmacokinetic properties.[13]

-

Metabolic Stability and Pharmacokinetics: The morpholine ring is often incorporated to improve metabolic stability and overall PK properties.[1][14] However, the metabolic fate of the two isomers will differ. The secondary amine of the 2-isomer is a potential site for Phase II conjugation reactions. The N-aryl system of the 4-isomer may be metabolized through different pathways, such as aromatic hydroxylation on the pyridine ring. The difference in lipophilicity and pKa will also directly impact absorption and distribution.

Conclusion

The choice between 2-(Pyridin-3-yl)morpholine and 4-(Pyridin-3-yl)morpholine is a critical decision in drug design that extends far beyond a simple change in connectivity. The 4-isomer offers synthetic simplicity and an achiral scaffold, where the morpholine primarily serves to modify the physicochemical properties of the parent pyridine. In stark contrast, the 2-isomer introduces chirality, a key hydrogen bond donating group, and an additional point for chemical diversification at the morpholine nitrogen. This isomer presents a more complex but potentially more rewarding scaffold for achieving high-potency, selective interactions with biological targets. Understanding these fundamental differences in structure, physicochemical properties, and synthesis is essential for drug development professionals to make informed decisions and rationally design the next generation of pyridinyl-morpholine based therapeutics.

References

-

Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 147(17), 14605-14613. [Link]

-

ACS Publications. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

-

Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

-

Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ResearchGate. [Link]

-

Request PDF. (2025). Synthesis and characterization of 2-arylmorpholine hydrochloride. [Link]

-

RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. [Link]

-

Marti, C., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 92670-29-6 | 4-(Pyridin-3-yl)morpholine. Retrieved from [Link]

-

Maccallini, C., et al. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

-

Contreras, A. V., et al. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. [Link]

-

PubChem. (n.d.). 2-(Pyridin-2-yl)morpholine. Retrieved from [Link]

-

Contreras, A. V., et al. (2025). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

-

Janowska, S., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

-

PubChem. (n.d.). 4-(3-Pyridin-3-ylphenyl)morpholine. Retrieved from [Link]

-

Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

-

Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Lund University. [Link]

-

PubChem. (n.d.). 4-Morpholinopyridine. Retrieved from [Link]

-

Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

Kourounakis, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

-

Dow, G., et al. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

-

ChemSrc. (n.d.). 3-(Pyridin-4-yl)morpholine Properties. Retrieved from [Link]

-

Heiran, R., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

-

Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PMC. [Link]

-

ZORA. (2019). Structure-activity relationship studies of pyridine-based ligands and identification of a fluorinated derivative for positron emission tomography imaging of cannabinoid type 2 receptors. [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

-

ResearchGate. (n.d.). The structures of various FDA-approved N-aryl morpholine-based drugs. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 90533-86-1: 2-(pyridin-3-yl)morpholine dihydrochloride [cymitquimica.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. 2-(Pyridin-2-yl)morpholine | C9H12N2O | CID 19353403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Morpholinopyridine | C9H12N2O | CID 4145413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Handling of 2-(Pyridin-3-yl)morpholine Dihydrochloride

This guide details the solubility profile, physicochemical properties, and handling protocols for 2-(Pyridin-3-yl)morpholine dihydrochloride . It is designed for researchers requiring precise control over solvent selection for synthesis, formulation, or biological assay development.

Executive Summary & Chemical Identity

2-(Pyridin-3-yl)morpholine dihydrochloride is a polar, ionic salt form of the heterocyclic building block 2-(pyridin-3-yl)morpholine.[1] Unlike its free base counterpart, the dihydrochloride salt exhibits high aqueous solubility but limited compatibility with non-polar organic solvents.

-

CAS Number: 90533-86-1 (Generic reference for the salt form)[1]

-

Molecular Formula: C

H -

Molecular Weight: 237.12 g/mol [1]

-

Appearance: White to off-white crystalline solid (Hygroscopic)

Physicochemical Driver

The compound contains two basic nitrogen centers:[2]

-

Morpholine Nitrogen (

): Highly basic ( -

Pyridine Nitrogen (

): Weakly basic (

In the dihydrochloride (2HCl) form, both nitrogens are protonated (

Solubility Landscape

The following data categorizes solvent compatibility based on the polarity and dielectric constant (

Comparative Solubility Table

| Solvent Class | Representative Solvent | Solubility Rating | Estimated Saturation (25°C) | Mechanistic Insight |

| Aqueous | Water (pH < 7) | High | > 50 mg/mL | Ion-dipole interactions dominate; solution becomes acidic. |

| PBS (pH 7.4) | High | > 25 mg/mL | High solubility, but buffering capacity may be challenged by 2HCl acidity. | |

| Polar Aprotic | DMSO | High | > 40 mg/mL | Strong solvation of cations; preferred for stock solutions. |

| DMF | Moderate-High | ~ 20-30 mg/mL | Good alternative to DMSO if easier evaporation is required. | |

| Polar Protic | Methanol | Moderate | 10 - 25 mg/mL | Soluble due to H-bonding, but less effective than water. |

| Ethanol | Low-Moderate | < 10 mg/mL | Solubility decreases significantly as alkyl chain length increases. | |

| Non-Polar | Dichloromethane (DCM) | Insoluble | < 0.1 mg/mL | Lattice energy exceeds solvation energy. |

| Hexanes / Toluene | Insoluble | Negligible | Completely incompatible with the salt form. |

Critical Solubility Nuances

-

Acidity in Water: Dissolving the dihydrochloride salt in water releases protons, significantly lowering the pH (often pH 2–3 for concentrated solutions). Caution: This acidity can degrade acid-sensitive reagents in co-solution.

-

The "Free Base" Switch: To dissolve this compound in organic solvents like DCM or Ethyl Acetate (for extraction or reaction), you must convert it to the free base (See Protocol 3).

Visualization: Solubility & Workflow Logic

Figure 1: Solvent Selection Decision Tree

This diagram guides the selection of the optimal solvent system based on the intended experimental application.

Caption: Decision matrix for solvent selection. Blue path = Biology; Red path = Synthesis; Yellow path = Purification.

Experimental Protocols

Protocol 1: Preparation of a 50 mM DMSO Stock Solution

Use for biological assays to ensure stability and sterility.

-

Calculate Mass: For 1 mL of 50 mM stock:

-

Weighing: Weigh ~12 mg of the dihydrochloride salt into a sterile microcentrifuge tube. Record exact mass.

-

Dissolution: Add DMSO (molecular biology grade) to achieve the target concentration.

-

Tip: DMSO is hygroscopic. Keep the bottle tightly capped.

-

-

Mixing: Vortex for 30 seconds. The solution should be clear and colorless.

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Free Base Liberation (Extraction)

Required if the compound must be dissolved in DCM, Chloroform, or Ethyl Acetate.

Principle:

-

Dissolution: Dissolve 100 mg of 2-(pyridin-3-yl)morpholine dihydrochloride in 2 mL of distilled water.

-

Basification: Slowly add 1M NaOH or Saturated

solution while monitoring pH.-

Target pH: > 10 (Ensure pH is above the pKa of morpholine, ~8.4).

-

Observation: The solution may become cloudy as the free base precipitates or oils out.

-

-

Extraction: Add 5 mL of Dichloromethane (DCM).

-

Separation: Shake vigorously in a separatory funnel or vial. Allow layers to separate.

-

Bottom Layer: DCM (contains the Free Base).

-

Top Layer: Aqueous (contains NaCl salts).

-

-

Collection: Collect the organic (DCM) layer. Repeat extraction 2x.

-

Drying: Dry the combined organic layers over anhydrous

, filter, and evaporate solvent to obtain the Free Base oil/solid .

Handling & Stability (E-E-A-T)

Hygroscopicity Management

Dihydrochloride salts are notoriously hygroscopic (water-attracting).

-

Storage: Store at 2–8°C or -20°C in a tightly sealed container with a desiccant packet.

-

Handling: Equilibrate the vial to room temperature before opening to prevent condensation on the solid.

-

Weighing: Weigh quickly. If the powder turns into a sticky gum, it has absorbed atmospheric water, which will affect the molecular weight calculations (concentration errors).

Chemical Stability[3][4]

-

Solution Stability: Aqueous solutions are stable for <24 hours at room temperature due to potential oxidation or hydrolysis over extended periods.

-

Light Sensitivity: Pyridine derivatives can be photosensitive. Store stock solutions in amber vials or wrapped in foil.

Figure 2: Free Base Liberation Workflow

Visualizing the phase transfer process for organic solubility.

Caption: Workflow to convert water-soluble salt into organic-soluble free base.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 90533-86-1, 2-(Pyridin-3-yl)morpholine dihydrochloride. Retrieved from [Link]

- Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for salt solubility in organic media).

-

European Commission (2012). Opinion on Pyridine Derivatives in Cosmetic Formulations (Solubility Data). SCCS/1338/10. Retrieved from [Link]

Sources

Safety data sheet (SDS) for 2-(Pyridin-3-yl)morpholine dihydrochloride

Topic: Technical Safety Guide: 2-(Pyridin-3-yl)morpholine dihydrochloride Document Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and HSE Officers

Executive Summary: The Structural Basis of Safety

2-(Pyridin-3-yl)morpholine dihydrochloride (CAS: 90533-86-1) is a bifunctional heterocyclic building block commonly employed in the synthesis of bioactive pharmaceutical ingredients (APIs). Its utility stems from the orthogonal reactivity of the pyridine nitrogen (an electron-deficient aromatic system) and the morpholine secondary amine (a nucleophilic center).

However, this utility introduces specific safety and handling challenges.[1][2][3] As a dihydrochloride salt, the compound is significantly hygroscopic and acidic in aqueous solution. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks, ensuring that researchers can handle the material with precision and safety.

Chemical Identity & Physical Properties

| Property | Data | Technical Implication |

| Chemical Name | 2-(Pyridin-3-yl)morpholine dihydrochloride | Core scaffold for SAR studies. |

| CAS Number | 90533-86-1 | Unique identifier for inventory tracking. |

| Molecular Formula | C₉H₁₄Cl₂N₂O | Stoichiometry calculations must account for 2x HCl. |

| Molecular Weight | 237.12 g/mol | Critical: Ensure FW is updated in ELN to avoid molarity errors. |

| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates free base liberation or oxidation. |

| Solubility | High in Water, DMSO, Methanol | Dissolution is exothermic; add solid to solvent slowly. |

| Acidity (pKa) | ~5.5 (Morpholine), ~3.0 (Pyridine) | Aqueous solutions will be acidic (pH < 4). |

Hazard Identification & Risk Assessment

While specific toxicological data (LD50) for this exact salt may be limited, we apply Structure-Activity Relationship (SAR) based hazard profiling . The toxicity profile is derived from its constituent pharmacophores: the pyridine ring (potential metabolic toxicity) and the morpholine ring (irritant/corrosive potential), mitigated by the salt form.

GHS Classification (derived from structural analogs)

-

Signal Word: WARNING

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H315: Causes skin irritation (Skin Irrit. 2).

-

H319: Causes serious eye irritation (Eye Irrit.[1] 2A).

-

H335: May cause respiratory irritation (STOT SE 3).[1][4][5]

Mechanistic Hazard Logic

The following diagram illustrates how the chemical structure dictates the necessary safety controls.

Figure 1: Mechanistic link between chemical structure, identified risks, and required engineering controls.

Safe Handling Protocol: The "Self-Validating" System

The primary operational risk with 2-(Pyridin-3-yl)morpholine dihydrochloride is not just toxicity, but hygroscopicity . Absorption of atmospheric water alters the effective molecular weight, leading to stoichiometry errors in synthesis (e.g., under-dosing the reagent).

Protocol: Precision Weighing of Hygroscopic Salts

-

Preparation:

-

Equip PPE: Nitrile gloves (0.11 mm min), lab coat, safety glasses.

-

Ensure the balance is stable and calibrated.

-

Validation Step: Check the appearance. If the solid looks "clumpy" or "wet," it has already absorbed water. Dry under vacuum (40°C, <10 mbar) for 4 hours before use.

-

-

Weighing:

-

Solubilization:

-

Add the solid to the solvent, not vice-versa, to prevent splashing of acidic solution.

-

Note: In unbuffered water, the pH will drop. If using in biological assays, buffer with HEPES or PBS after dissolution to prevent precipitation of the free base.

-

Storage Requirements

-

Temperature: 2-8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) preferred.

-

Container: Tightly sealed amber glass vial.

-

Incompatibility: Keep away from strong oxidizing agents (e.g., KMnO4) and strong bases (e.g., NaOH, which liberates the volatile/odorous free base).

Emergency Response & First Aid

Every researcher must understand the causality of the injury to treat it effectively.

| Scenario | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse with water for 15+ mins . Lift eyelids. | The HCl salt creates an acidic environment; immediate dilution is critical to prevent corneal opacity. |

| Skin Contact | Wash with soap and water.[1][2][5][6] Remove contaminated clothes.[1][5][6] | Pyridine derivatives can penetrate skin; soap emulsifies the organic component while water dilutes the acid. |

| Inhalation | Move to fresh air.[1][2][5][6] If breathing is difficult, give O₂. | Dust causes bronchial irritation (H335). Oxygen supports respiration while mucosal inflammation subsides. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Vomiting risks re-exposing the esophagus to the acidic/irritant compound. |

Toxicological & Ecological Context

-

Acute Toxicity: Data for this specific CAS is often extrapolated. Treat as Category 4 (Oral) based on the pyridine core.

-

Chronic Effects: No specific carcinogenicity data available. However, secondary amines (morpholine moiety) can form carcinogenic nitrosamines if exposed to nitrating agents (e.g., NaNO₂). Avoid concurrent use with nitrosating agents.

-

Environmental Fate: The dihydrochloride salt is water-soluble and expected to be mobile in soil. Do not allow entry into drains; pyridine rings are often recalcitrant to rapid biodegradation.

Disposal & Regulatory Compliance

-

Waste Stream: Classify as Halogenated Organic Solvent/Solid waste due to the HCl content and heterocyclic nitrogen.

-

Neutralization: For small spills, neutralize with sodium bicarbonate (NaHCO₃) until bubbling ceases before cleanup.

-

Regulatory Status:

-

TSCA (USA): Likely "Research & Development (R&D) Exemption" only. Not for commercial use without PMN.

-

REACH (EU): Not registered; Tonnage bands usually apply.

-

References

-

PubChem. (2025).[4] 2-(Pyridin-2-yl)morpholine (Analogous Hazard Data). National Library of Medicine. Retrieved March 1, 2026, from [Link]

- Enamine. (n.d.). Building Blocks: Morpholine Derivatives Handling. General handling guidelines for heterocyclic salts.

Sources

Technical Guide: 2-(Pyridin-3-yl)morpholine Dihydrochloride as a Chiral Building Block

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-(Pyridin-3-yl)morpholine dihydrochloride.

Executive Summary

2-(Pyridin-3-yl)morpholine dihydrochloride is a high-value heterocyclic scaffold used primarily in the discovery of central nervous system (CNS) agents, antibacterial drugs, and metabolic modulators. Structurally analogous to the sympathomimetic agent phenmetrazine , this compound replaces the phenyl ring with a pyridine moiety. This substitution significantly alters the physicochemical profile—lowering lipophilicity (

This guide outlines the critical parameters for utilizing this building block, focusing on its stereoselective synthesis, stability profile, and application in Structure-Activity Relationship (SAR) optimization.

Chemical Profile & Specifications

| Parameter | Specification |

| IUPAC Name | 2-(Pyridin-3-yl)morpholine dihydrochloride |

| Common Name | 3-(2-Morpholinyl)pyridine dihydrochloride |

| CAS Number (Racemic) | 90533-86-1 |

| CAS Number (R-isomer) | 1956437-85-6 |

| Molecular Formula | |

| Molecular Weight | 237.13 g/mol (salt); 164.21 g/mol (free base) |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents |

| Chiral Center | C2 of the morpholine ring |

Stereochemical Significance

The biological activity of 2-substituted morpholines is often stereospecific. In analogous systems (e.g., phenmetrazine), the (2S,3S) configuration is often the most potent for dopamine transporter (DAT) inhibition. For 2-(pyridin-3-yl)morpholine, the (R)-enantiomer and (S)-enantiomer must be evaluated independently, as the vector of the pyridine nitrogen lone pair changes relative to the receptor binding pocket.

Synthetic Pathways & Manufacturing

The synthesis of 2-(pyridin-3-yl)morpholine can be approached via two primary methodologies: Classical Reductive Cyclization (Racemic) and Asymmetric Hydrogenation (Chiral).

Method A: Reductive Cyclization (Racemic)

This robust protocol is suitable for multigram-scale production where racemic material is acceptable or downstream chiral resolution is planned.

Protocol:

-

Bromination: 3-Acetylpyridine is brominated (using

or NBS) to form 2-bromo-1-(pyridin-3-yl)ethanone . -

Alkylation: The bromoketone reacts with 2-aminoethanol (or

-benzyl-2-aminoethanol to prevent over-alkylation) in the presence of a mild base ( -

Reductive Cyclization: The intermediate is treated with a reducing agent (

) to form the diol/amino-alcohol, followed by acid-catalyzed cyclization (e.g.,

Method B: Asymmetric Hydrogenation (Enantioselective)

For high-value pharmaceutical intermediates, direct asymmetric synthesis is preferred to avoid yield loss during resolution.

Mechanism: Rhodium-catalyzed asymmetric hydrogenation of the corresponding dehydromorpholine (2-(pyridin-3-yl)-4H-1,4-oxazine) or the acyclic imine/enamine precursor.

Key Reagents:

-

Catalyst:

with a chiral bisphosphine ligand (e.g., (R,R)-DIPAMP or TangPhos ). -

Conditions: 50 bar

, Methanol, Room Temperature. -

Yield/ee: Typically >95% yield and >90% enantiomeric excess (ee).

Visualization: Synthetic Logic Flow

The following diagram illustrates the retrosynthetic logic and forward synthesis for the chiral building block.

Figure 1: Synthetic pathways distinguishing between racemic cyclization and catalytic asymmetric hydrogenation.

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

2-(Pyridin-3-yl)morpholine is classically used as a bioisostere for 2-phenylmorpholine .

-

Solubility: The pyridine nitrogen (

) remains unprotonated at physiological pH but increases overall polarity compared to a phenyl ring, improving aqueous solubility. -

Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism (CYP450) than a phenyl ring, potentially extending the half-life (

) of the drug candidate. -

Interaction Profile: The pyridine nitrogen can act as a hydrogen bond acceptor, potentially picking up new interactions in the binding pocket that a phenyl group cannot.

Case Study Applications

-

Monoamine Transporter Inhibitors: Analogs of this scaffold are screened for affinity towards DAT, NET, and SERT transporters. The pyridine ring reduces lipophilicity, often reducing blood-brain barrier (BBB) penetration slightly compared to the phenyl analog, which can be desirable if peripheral restriction is the goal, or optimized via substituents if CNS penetration is required.

-

Antibacterial Agents: In Linezolid-type oxazolidinones, replacing the central ring or the distal aryl group with pyridine-morpholine systems has been explored to overcome resistance in Gram-positive bacteria (MRSA).

-

Sigma Receptor Ligands: Morpholine derivatives often show high affinity for Sigma-1 receptors, relevant in neuroprotection and pain management.

Visualization: Structure-Activity Relationship (SAR)

Figure 2: SAR logic for the 2-(pyridin-3-yl)morpholine scaffold.

Handling, Stability & Safety

Stability[3][7][8]

-

Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

Shelf-life: Stable for >2 years at -20°C if protected from moisture.

-

Free Base Instability: The free base is an oil and is prone to oxidation or carbonate formation upon exposure to air. Always handle as the HCl salt for solid-state storage.

Safety Protocol (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. Avoid dust formation.[1][5][6]

References

-

Chemical Identity & Properties: PubChem. 2-(Pyridin-3-yl)morpholine. National Library of Medicine. Available at: [Link]

-

Asymmetric Synthesis: Brisco, T. A., et al. (2025).[7] Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.[8] Available at: [Link]

-

Medicinal Chemistry Context: Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Available at: [Link]

-

Chiral Hydrogenation Methods: Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

Sources

- 1. trc-corp.com [trc-corp.com]

- 2. nexchem.co.uk [nexchem.co.uk]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. 2-(Pyridin-2-yl)morpholine | C9H12N2O | CID 19353403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.ca [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. Morpholine synthesis [organic-chemistry.org]

- 8. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

Methodological & Application

Application Note: Synthesis and Validation Protocol for 2-(Pyridin-3-yl)morpholine Dihydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(Pyridin-3-yl)morpholine dihydrochloride (CAS: 90533-86-1)

Strategic Rationale & Pathway Design

The 2-arylmorpholine scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed to modulate physicochemical properties such as aqueous solubility, metabolic stability, and target binding affinity. Specifically, 2-(pyridin-3-yl)morpholine integrates the hydrogen-bond accepting capacity of a pyridine ring with the conformational rigidity of a morpholine heterocycle.

While recent literature explores photocatalytic diastereoselective annulation for morpholine construction [1], the classical haloketone route remains the industry standard for scalable, cost-effective, and highly reproducible custom synthesis. This protocol leverages a sequential N-alkylation, carbonyl reduction, and acid-catalyzed cyclodehydration pathway. By isolating the intermediate amino alcohol and utilizing a robust self-validating In-Process Control (IPC) system, this workflow prevents the accumulation of di-alkylated impurities and ensures high fidelity of the final dihydrochloride salt [2, 3].

Fig 1: Synthetic workflow of 2-(Pyridin-3-yl)morpholine dihydrochloride with IPC validation.

Quantitative Process Parameters

To ensure reproducibility across different laboratory scales, all critical quantitative data, expected yields, and purity metrics are summarized below.

Table 1: Summary of Reaction Steps and Expected Yields

| Step | Transformation | Primary Reagents | Time / Temp | Expected Yield | Target Purity (HPLC) |

| 1 | N-Alkylation | Ethanolamine, THF | 4 h, 0 °C | 80 - 85% | > 90% |

| 2 | Reduction | NaBH | 2 h, 0 °C | 90 - 95% | > 95% |

| 3 | Cyclodehydration | H | 12 h, 100 °C | 65 - 70% | > 95% |

| 4 | Salt Formation | 4M HCl in Dioxane | 1 h, 0 °C | 95 - 98% | > 99% |

Step-by-Step Experimental Methodology

This section details the operational procedures, embedding the mechanistic causality behind each chemical intervention to empower process optimization.

Step 1: N-Alkylation (Formation of Amino Ketone)

Procedure:

-

Suspend 3-(bromoacetyl)pyridine hydrobromide (1.0 eq, 10.0 g) in anhydrous THF (100 mL) under an inert argon atmosphere.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add ethanolamine (2.5 eq, 5.4 mL) dropwise over 15 minutes to maintain internal temperature below 5 °C.

-

Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

-

Causality & Optimization: Ethanolamine is deliberately used in a 2.5-fold excess. It acts simultaneously as the nucleophile for the S

2 displacement of the bromide and as an acid scavenger to neutralize the generated HBr. Initiating the reaction at 0 °C suppresses competing di-alkylation and minimizes the thermal degradation of the highly reactive -

Self-Validation (IPC): Quench a 50

L reaction aliquot in 1 mL of H

Step 2: Carbonyl Reduction (Formation of Amino Alcohol)

Procedure:

-

Concentrate the THF mixture in vacuo to a crude residue.

-

Redissolve the residue in anhydrous methanol (80 mL) and cool to 0 °C.

-

Add sodium borohydride (NaBH

, 1.5 eq, 2.0 g) portion-wise over 30 minutes. -

Stir the mixture for 2 hours at 0 °C.

-

Causality & Optimization: Methanol is selected as a protic solvent because it accelerates the reduction kinetics via the formation of highly reactive alkoxyborohydride species. The portion-wise addition at 0 °C is critical; it safely manages the exothermic release of hydrogen gas and prevents the over-reduction of the pyridine ring or cleavage of the newly formed C-N bond.

-

Self-Validation (IPC): Perform TLC (DCM:MeOH 9:1, UV active). The ketone intermediate spot must completely convert to a more polar spot corresponding to the amino alcohol.

Step 3: Acid-Catalyzed Cyclodehydration

Procedure:

-

Evaporate the methanol. Extract the free amino alcohol into EtOAc (150 mL), wash with brine, dry over anhydrous Na

SO -

Cautiously add the crude oil to concentrated H

SO -

Heat the highly acidic mixture to 100 °C for 12 hours.

-

Cool the mixture to 0 °C, pour it over 200 g of crushed ice, and slowly basify to pH 12 using 6M NaOH (highly exothermic).

-

Extract the aqueous phase with DCM (3

100 mL).

-

Causality & Optimization: Concentrated sulfuric acid serves a dual purpose: it protonates the primary hydroxyl group (converting it into an excellent leaving group, H

O) and acts as the reaction solvent. The high thermal input (100 °C) is required to overcome the activation energy barrier for the intramolecular nucleophilic attack by the secondary amine, forcing the ring closure. -

Self-Validation (IPC): LC-MS of the DCM extract must confirm the presence of the target morpholine free base (

165.1).

Step 4: Dihydrochloride Salt Formation

Procedure:

-

Dry the combined DCM extracts over anhydrous Na

SO -

Slowly add 4M HCl in dioxane (2.5 eq) under vigorous stirring. A white precipitate will form immediately.

-

Stir for 1 hour at 0 °C to ensure complete crystallization.

-

Filter the precipitate, wash thoroughly with cold diethyl ether (50 mL), and dry under high vacuum at 40 °C for 12 hours.

-

Causality & Optimization: Both the pyridine nitrogen and the morpholine nitrogen possess lone pairs capable of protonation. Adding 2.5 equivalents of anhydrous HCl ensures the complete formation of the dihydrochloride salt. This salt form drastically improves the compound's aqueous solubility, handling properties, and oxidative stability compared to the free base [2].

Fig 2: Mechanistic logic driving the synthesis of the 2-aryl morpholine scaffold.

Analytical Characterization & Quality Control

The final dihydrochloride salt must be rigorously characterized to confirm structural integrity and purity before deployment in biological assays or downstream synthesis.

Table 2: Analytical Characterization of 2-(Pyridin-3-yl)morpholine dihydrochloride

| Analytical Method | Parameter | Expected Result |

| Solvent: D | ||

| Solvent: D | ||

| LC-MS (ESI) | [M+H] | m/z calculated for C |

| Melting Point | Capillary | 215 - 218 °C (dec.) |

| Elemental Analysis | C, H, N | Calculated for C |

References

-

Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). "Photocatalytic Synthesis of Substituted 2-Aryl Morpholines." Organic Letters, 19(17), 4696–4699.[Link]

-

Hu, A.-X., et al. (2005). "Synthesis and characterization of 2-arylmorpholine hydrochloride." Journal of Hunan University Natural Sciences, 32(4), 72-76.[Link]

-

Yordanova, K., Shvedov, V., & Dantchev, D. (1982). "Eine neue Methode zur Darstellung von 2,4-disubstitutierten Morpholinen." Chemische Berichte, 115(7), 2626-2634.[Link]

Application Note: Preparation and Handling of 2-(Pyridin-3-yl)morpholine Dihydrochloride for In Vitro Cell Culture Assays

Executive Summary

2-(Pyridin-3-yl)morpholine dihydrochloride is a highly versatile small-molecule scaffold utilized extensively in medicinal chemistry and drug development. While its dihydrochloride salt form confers excellent aqueous solubility, it introduces a critical biochemical challenge for in vitro cell culture: the "Dihydrochloride Effect." Dissolving this compound in unbuffered water or directly into weak culture media releases stoichiometric equivalents of hydrochloric acid (HCl), causing a severe drop in pH.

As a Senior Application Scientist, I have designed this guide to explain the causality behind solvent selection and provide a self-validating, step-by-step protocol for preparing pH-neutralized, sterile stock solutions. This ensures cellular viability, prevents protein denaturation, and guarantees assay reproducibility.

Physicochemical Properties & The "Dihydrochloride Effect"

Expertise & Causality: Why the Salt Form?

In drug development, compounds containing basic nitrogen atoms (such as the morpholine and pyridine rings in this molecule) are frequently formulated as hydrochloride salts. This chemical modification enhances the interaction with water molecules, significantly increasing aqueous solubility and reducing the hygroscopicity compared to the free base form [1].

However, this physicochemical advantage introduces a biological complication. When 2-(Pyridin-3-yl)morpholine dihydrochloride dissociates in water, it releases the protonated free base alongside two molar equivalents of chloride and hydrogen ions. If a 100 mM stock solution is prepared in pure water, the pH will rapidly drop below 3.0.

The Danger to Cell Culture

Introducing this highly acidic stock directly into cell culture media (e.g., DMEM or RPMI) can easily overwhelm standard bicarbonate or HEPES buffering systems. A sudden drop in extracellular pH (< 7.0) alters cellular metabolism, denatures serum proteins (such as those in Fetal Bovine Serum), and induces acute cytotoxicity, which will confound experimental results [2]. Therefore, pre-neutralization of the stock solution is a mandatory step before any in vitro application.

Data Presentation: Compound Properties & Solvent Matrix

To make informed decisions regarding assay design, researchers must understand the quantitative limits of the compound. 2-(Pyridin-3-yl)morpholine dihydrochloride (CAS 90533-86-1) has a molecular weight of 237.13 g/mol [3].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 2-(Pyridin-3-yl)morpholine dihydrochloride |

| CAS Number | 90533-86-1 |

| Molecular Formula | C₉H₁₄Cl₂N₂O |

| Molecular Weight | 237.13 g/mol |

| Physical State | White to off-white crystalline solid |

| Primary Solvents | ddH₂O, PBS (Requires pH adjustment) |

Table 2: Solvent Selection Matrix

| Solvent | Solubility Profile | Cell Culture Suitability | Causality / Scientific Rationale |

| ddH₂O | Excellent (>100 mM) | High (Post-titration) | Best choice for ionic salts. Allows for precise pH titration before introduction to complex media. |

| DMSO | Poor to Moderate | Low to Moderate | Dihydrochloride salts have rigid ionic crystal lattices that resist dissolution in aprotic solvents like DMSO. |

| PBS (1X) | Good (~50 mM) | High | Phosphate buffer may partially mitigate the initial pH drop, but high salt concentrations risk localized precipitation. |

Experimental Protocols

Protocol A: Preparation of a 100 mM pH-Neutralized Aqueous Stock Solution

This is a self-validating system: the protocol ensures the compound is fully dissolved before the pH is adjusted, preventing the premature precipitation of the free base that can occur if the solvent is too alkaline initially.

Objective: Formulate 1 mL of a 100 mM stock solution suitable for serial dilution.

-

Gravimetric Measurement: Accurately weigh 23.71 mg of 2-(Pyridin-3-yl)morpholine dihydrochloride powder using an analytical microbalance.

-

Initial Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 800 µL of sterile, double-distilled water (ddH₂O). Vortex vigorously for 30–60 seconds until the solution is completely clear.

-

Causality Note: Do not use PBS for the initial dissolution. The high concentration of the compound combined with phosphate salts at a low pH can cause localized precipitation.

-

-

pH Measurement & Neutralization (Critical Step):

-

Spot 1–2 µL of the solution onto wide-range pH indicator paper to confirm the highly acidic state (expected pH < 3.0).

-

Carefully add 1N NaOH in 5 µL increments. After each addition, vortex the tube and re-check the pH.

-

Continue titration until the pH reaches the physiological range of 7.2 to 7.4 .

-

-

Volume Adjustment: Once the target pH is achieved, add sterile ddH₂O to bring the final total volume to exactly 1.0 mL . Vortex to homogenize.

-

Sterile Filtration: Draw the neutralized solution into a sterile syringe and pass it through a 0.22 µm Polyethersulfone (PES) syringe filter into a new, sterile tube.

-

Causality Note: PES membranes are mandated here due to their exceptionally low protein/drug binding characteristics and high flow rates for aqueous solutions.

-

-

Storage: Aliquot the sterile stock into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Direct Dilution in Buffered Media (For Final Concentrations < 100 µM)

If the experimental design requires a final assay concentration of less than 100 µM, the stock solution (even if unneutralized) can sometimes be added directly to HEPES-buffered media (e.g., 25 mM HEPES). The high buffering capacity of the media will absorb the minor proton load [2].

-

Validation Step: Always visually inspect the phenol red indicator in the media. A shift from red/pink to yellow indicates buffer failure and necessitates the use of Protocol A.

Logical Workflows & Chemical Visualization

Fig 1. Step-by-step workflow for preparing a pH-neutralized, sterile stock solution.

Fig 2. Chemical logic of dihydrochloride salt dissociation and necessary neutralization.

References

-

Title: Solubility of E2050 at various pH: a case in which apparent solubility is affected by the amount of excess solid. Source: PubMed (Wiley-Liss, Inc.) URL: [Link] [1]

-

Title: Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Source: PubMed Central (PMC) URL: [Link] [2]

Application Note: High-Efficiency Coupling of 2-(Pyridin-3-yl)morpholine in Peptide Synthesis

Abstract & Mechanistic Insight

Coupling 2-(Pyridin-3-yl)morpholine presents a dual challenge in peptide synthesis that often leads to deletion sequences or low yields when using standard carbodiimide (DIC/EDC) chemistries.

The Challenge: Sterics meets Electronics

-

Steric Hindrance: Unlike unsubstituted morpholine, the C2-position substitution creates significant steric bulk immediately adjacent to the nucleophilic nitrogen. This "gatekeeper" effect impedes the approach of the activated acyl species.

-

Electronic Deactivation: The pyridine ring is electron-deficient. Through inductive effects (–I), it pulls electron density away from the morpholine ring. While the nitrogen remains nucleophilic, its reactivity is attenuated compared to a standard dialkylamine.

The Solution: Successful acylation requires reagents that generate highly reactive active esters (fast kinetics) or acid chlorides (high electrophilicity) to overcome the nucleophile's reluctance. This guide focuses on HATU as the primary high-performance reagent and Ghosez’s Reagent as the "break-glass" protocol for extremely difficult cases.

Reagent Selection Matrix

The following table summarizes the recommended reagents based on coupling difficulty and safety profiles.

| Reagent | Class | Activation Species | Recommended Use | Pros | Cons |

| HATU | Uronium (Guanidinium) | OAt Active Ester | Primary Recommendation. High-difficulty couplings. | Fastest kinetics; 7-azabenzotriazole moiety minimizes racemization via neighboring group participation. | High cost; potential for guanidinylation if base is excess; explosive properties of HOAt byproduct. |

| COMU | Uronium | Oxyma Active Ester | Green Alternative. Process chemistry & large scale. | Safer (non-explosive byproduct); often comparable efficiency to HATU; colorimetric monitoring. | Slightly lower stability in DMF solution over long periods compared to HBTU. |

| Ghosez's Reagent | Chloroenamine | Acid Chloride | Expert / Rescue. When HATU/COMU fails. | Generates neutral acid chlorides; extremely high electrophilicity; overcomes massive steric bulk. | Moisture sensitive; requires strict anhydrous conditions; not suitable for acid-labile protecting groups (e.g., Trt). |

Decision Logic for Reagent Selection

The following flowchart illustrates the logical pathway for selecting the appropriate coupling strategy for 2-(Pyridin-3-yl)morpholine.

Figure 1: Decision tree for selecting coupling conditions based on steric demand and protecting group compatibility.

Protocol A: The Gold Standard (HATU/HOAt)

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen in the pyridine ring of HOAt provides an anchoring effect (neighboring group participation) that accelerates the amine attack.

Materials

-

Carboxylic Acid Component: 1.0 equiv (e.g., Fmoc-Amino Acid)

-

Amine: 2-(Pyridin-3-yl)morpholine (1.0 – 1.2 equiv)

-

Reagent: HATU (1.0 equiv)

-

Base: DIPEA (Diisopropylethylamine) or Collidine (2.0 – 3.0 equiv)

-

Solvent: Anhydrous DMF or NMP (NMP is preferred for difficult sequences due to better resin swelling and solubility).

Step-by-Step Procedure

-

Pre-Activation (Critical):

-

Dissolve the carboxylic acid (1.0 equiv) and HATU (0.95–1.0 equiv) in minimum NMP (concentration ~0.2 M).

-

Add DIPEA (1.0 equiv) dropwise.

-

Note: Do not add the amine yet. Stir for exactly 1–2 minutes .

-

Why? This allows the formation of the activated OAt-ester.[1] Longer times may cause epimerization of the amino acid; shorter times may result in insufficient activation.

-

-

Coupling:

-

Add the 2-(Pyridin-3-yl)morpholine (1.1 equiv) to the activated mixture.

-

Add the remaining DIPEA (1.0–2.0 equiv) to ensure the morpholine is deprotonated (pK_a check: Morpholine is basic, but ensure the system pH is ~8–9).

-

Expert Tip: If the reaction turns yellow/orange, this is normal for HATU byproducts.

-

-

Incubation:

-

Stir at room temperature for 2–4 hours .

-

Optimization: If coupling is slow (monitored by LCMS), heat to 50°C (microwave or conventional). The steric bulk of the pyridine ring often raises the energy barrier for the nucleophilic attack.

-

-

Quenching:

-

Dilute with EtOAc, wash with 5% NaHCO3, water, and brine. (Note: Avoid acidic washes if your product is basic and might be extracted into the aqueous layer).

-

Protocol B: The "Nuclear Option" (Ghosez's Reagent)

When HATU fails, or when coupling to an extremely hindered amino acid (e.g., N-methylated residues), converting the acid to an acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is the most powerful method available.

Safety Warning: This reaction generates neutral acid chlorides. It is moisture-sensitive.

Materials

-

Carboxylic Acid: 1.0 equiv

-

Ghosez’s Reagent: 1.2 – 1.5 equiv (Sigma-Aldrich / Merck)

-

Base: Sym-collidine (2.0 equiv) or DIPEA

-

Solvent: Dry DCM (Dichloromethane) or CHCl3

Step-by-Step Procedure

-

Acid Chloride Formation:

-

Dissolve the carboxylic acid in dry DCM under Argon/Nitrogen atmosphere.

-

Add Ghosez’s Reagent (1.2 equiv) slowly at 0°C.

-

Stir at room temperature for 30–60 minutes .

-

Validation: You can monitor the disappearance of the acid and formation of the acid chloride by TLC (quench an aliquot with MeOH to form the methyl ester).

-

-

Coupling:

-

In a separate vial, dissolve 2-(Pyridin-3-yl)morpholine (1.2 equiv) and DIPEA (2.0 equiv) in dry DCM.

-

Add the amine solution to the acid chloride solution dropwise at 0°C.

-

Allow to warm to room temperature and stir for 1–2 hours .

-

-

Mechanism Check:

-

Ghosez's reagent forms a chloro-enamine intermediate that reacts with the acid to release the acid chloride and a neutral amide byproduct (N,N-dimethylisobutyramide), which is easily removed during workup.

-

Scientific Validation & Troubleshooting

Why HATU works better than HBTU here

The pyridine nitrogen in the HATU leaving group (HOAt) can hydrogen bond with the incoming amine (the morpholine NH), positioning it perfectly for attack on the carbonyl. This "pre-organization" is crucial when the morpholine is hindered by the pyridine ring at the C2 position.

Figure 2: The "neighboring group effect" of HATU that facilitates coupling of hindered amines.

Troubleshooting Table

| Observation | Diagnosis | Remediation |

| No Product (SM remains) | Activation failure or extreme sterics. | Switch to Protocol B (Acid Chloride). Ensure anhydrous solvents. |

| Racemization of AA | Base-mediated proton abstraction. | Reduce pre-activation time. Use Collidine (weaker base) instead of DIPEA. Use TMP (2,4,6-trimethylpyridine). |

| Low Yield | Slow kinetics. | Use microwave irradiation (50°C, 20W, 10 min). Switch solvent to NMP.[2] |

References

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397–4398. Link

-

Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26. Link

-

Sigma-Aldrich (Merck). (2024). Peptide Coupling Reagents Guide: Phosphonium Versus Uronium Reagents.[4]Link

Sources

Application Note: Advanced Recrystallization Solvent Systems for Pyridine-Morpholine Salts

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic solvation principles, binary solvent system optimization, and self-validating crystallization protocols.

Mechanistic Principles of Solvation

The purification of salts containing both pyridine and morpholine moieties (e.g., intermediate hydrochlorides, bromides, or complex organic salts) presents a unique crystallographic challenge. This difficulty stems from the structural and electronic dichotomy of the two heterocycles:

-

Pyridine: A planar, aromatic, and relatively weak base (conjugate acid pKₐ ~5.2) that engages in π-π stacking and dipole interactions.

-

Morpholine: A non-planar, saturated aliphatic ring and a stronger base (conjugate acid pKₐ ~8.3). Critically, its ether oxygen acts as a powerful hydrogen-bond acceptor, making morpholine-containing compounds highly prone to heavy solvation in protic media.

When these moieties are combined, the resulting salt often exhibits high solubility in water and short-chain alcohols, but is completely insoluble in non-polar organics. If the crystallization thermodynamics are not strictly controlled, the morpholine moiety's flexibility and hydrogen-bonding capacity often lead to "oiling out" (liquid-liquid phase separation) or the precipitation of an amorphous solid rather than a highly ordered crystal lattice [1].

To overcome this, a binary solvent system utilizing a highly polar Primary Solvent and a moderately polar aprotic Anti-Solvent is required to carefully navigate the metastable zone of the solute.

Solvent System Selection Matrix

The selection of the solvent system must balance the disruption of the ionic lattice (Primary) with the controlled reduction of the dielectric constant (Anti-Solvent). The table below summarizes the quantitative properties of the most effective solvents for pyridine-morpholine systems.

| Solvent | System Role | Boiling Point (°C) | Dielectric Constant (ε) | Polarity Index | Mechanistic Outcome / Suitability |

| Ethanol | Primary | 78.4 | 24.5 | 5.2 | Excellent primary solvent. Disrupts H-bonds; yields high-quality single crystals [2]. |

| Methanol | Primary | 64.7 | 32.7 | 5.1 | High solubility capacity, but lower boiling point narrows the thermal gradient window. |

| Ethyl Acetate | Anti-Solvent | 77.1 | 6.0 | 4.4 | Ideal anti-solvent. Matches EtOH boiling point; stabilizes morpholine derivatives safely [3]. |

| Diethyl Ether | Anti-Solvent | 34.6 | 4.3 | 2.8 | High risk of inducing rapid amorphous precipitation if added too quickly. Use with caution. |

Note: The Ethanol / Ethyl Acetate binary system is considered the gold standard for these salts due to their nearly identical boiling points, which prevents selective evaporation of the anti-solvent during hot filtration.

Experimental Workflow

Workflow for the binary recrystallization of pyridine-morpholine salts, highlighting phase validation.

Detailed Step-by-Step Protocol

This protocol utilizes the Ethanol / Ethyl Acetate binary system and is designed to be self-validating, meaning the physical state of the solution dictates the progression of the steps.

Step 1: Saturation in Primary Solvent

-

Weigh the crude pyridine-morpholine salt into a round-bottom flask equipped with a reflux condenser.

-

Add a minimal volume of absolute Ethanol (e.g., 2-3 mL per gram of crude).

-

Heat the suspension to a gentle reflux (75–80 °C) using an oil bath.

-

Causality Check: If the solid does not fully dissolve, add Ethanol in 0.5 mL increments until complete dissolution is achieved. Minimizing the primary solvent volume ensures maximum supersaturation upon cooling, driving higher yields.

Step 2: Clarification (Hot Filtration)

-

Pre-heat a glass funnel and filter paper to prevent premature crystallization.

-

Rapidly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

-

Causality Check: This step removes insoluble impurities and dust that act as heterogeneous nucleation sites, which can lead to polymorph contamination or amorphous solid formation.

Step 3: Nucleation Induction (Anti-Solvent Titration)

-

Maintain the clarified solution at 70–75 °C.

-

Begin adding hot Ethyl Acetate (60 °C) dropwise while swirling vigorously.

-

Continue titration until the Cloud Point is reached—defined as a faint, persistent turbidity that does not dissipate upon swirling.

-

Causality Check: This marks the exact boundary of the metastable zone. Hot ethyl acetate is frequently utilized to stabilize morpholine derivatives during crystallization without shocking the system [3].

Step 4: Thermal Annealing and Controlled Cooling

-

Add 2–3 drops of Ethanol (Primary Solvent) and reheat the mixture slightly (1–3 °C) until the solution becomes perfectly clear again.

-

Causality Check: This "annealing" step dissolves premature, kinetically driven amorphous nuclei, ensuring that subsequent crystallization is purely thermodynamically driven.

-

Remove the flask from the heat source. Wrap it in aluminum foil or place it in a Dewar flask to enforce a slow cooling rate (~5 °C/hour) down to room temperature.

-

Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize crystal formation [1].

Step 5: Harvesting

-

Isolate the crystals via vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small volume of ice-cold Ethyl Acetate to displace any residual trapped mother liquor.

-

Dry the crystals under high vacuum to constant weight.

Troubleshooting & Self-Validation

A robust protocol must account for the thermodynamic realities of the target molecule. Monitor the crystallization process for the following failure modes and apply the corresponding self-validating fixes:

Issue A: Oiling Out (Liquid-Liquid Phase Separation)

-

Observation: The solution forms a cloudy emulsion, or a sticky, syrupy layer separates at the bottom of the flask instead of distinct crystals.

-

Causality: The melting point of the solvated salt is lower than the temperature at which supersaturation occurs. The morpholine ether oxygen heavily solvates with the alcohol, depressing the lattice energy and preventing the formation of a solid phase.

-

Self-Validating Fix: Immediately halt cooling. Reheat the mixture until it forms a single homogeneous liquid phase. Add 5–10% more primary solvent (Ethanol) to shift the saturation curve to a lower temperature, and reduce the cooling rate.

Issue B: Amorphous Precipitation

-

Observation: A fine, non-birefringent powder crashes out immediately upon anti-solvent addition or during the first few minutes of cooling.

-

Causality: The anti-solvent was added too rapidly, or the solvent system is too non-polar, pushing the system past the metastable zone directly into the labile zone. This kinetic shock forces the salt out of solution before it can organize into a lattice [1].

-

Self-Validating Fix: Reheat to redissolve the powder. If it does not redissolve at reflux, add Ethanol dropwise until clear. Implement a slower anti-solvent titration and introduce a seed crystal (if available) just below the saturation temperature to guide nucleation.

References

1.1. Benchchem. 2. 2. PMC - National Institutes of Health. 3.3. PMC - National Institutes of Health.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Functionalization of 2-(Pyridin-3-yl)morpholine Scaffolds

Executive Summary